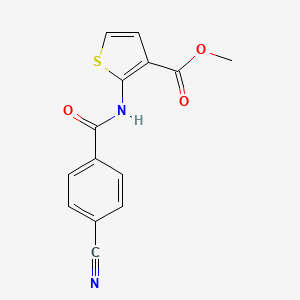
Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene-based compounds are a significant class of heterocyclic compounds with a variety of properties and applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heterocyclic compound containing one sulfur atom . The specific structure of “Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate” would include these elements, along with additional functional groups specified in the name.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, Methyl 2-aminothiophene-3-carboxylate, a related compound, is a solid with a molecular weight of 157.19 .Applications De Recherche Scientifique
Anticancer Agents: Scientists have explored derivatives of this compound for their potential as anticancer drugs. By modifying the substituents on the thiophene ring, they aim to enhance cytotoxicity against cancer cells .
Anti-Inflammatory Properties: The thiophene framework has been associated with anti-inflammatory effects. Researchers investigate derivatives of Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate to develop nonsteroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity: Thiophene derivatives exhibit antimicrobial properties. By fine-tuning the structure, scientists aim to create effective antibacterial and antifungal agents .
Material Science and Organic Electronics
The unique properties of thiophene-based compounds make them valuable in material science and organic electronics:
- Organic Semiconductors : Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate derivatives contribute to the development of organic semiconductors. These materials find applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Corrosion Inhibition
Thiophene derivatives, including Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate, serve as corrosion inhibitors in industrial chemistry. They protect metal surfaces from degradation caused by corrosive environments .
Metal Complexing Agents
The compound’s unique structure allows it to form stable complexes with metal ions. These complexes find applications in catalysis, sensors, and other fields .
Insecticides and Pest Control
Researchers explore the potential of thiophene derivatives as insecticides. By understanding their interactions with pests, they aim to develop effective pest control agents .
N-Type Organic Semiconductors
A specific derivative, IDT-3MT, containing a thiophene-3-carboxylate bridge, has been synthesized for use as an n-type small molecule in organic electronic devices .
Mécanisme D'action
The mechanism of action of a compound depends on its structure and the biological system it interacts with. Thiophene derivatives have been found to exhibit a variety of biological activities, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[(4-cyanobenzoyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c1-19-14(18)11-6-7-20-13(11)16-12(17)10-4-2-9(8-15)3-5-10/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTZXAUXDVTAAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

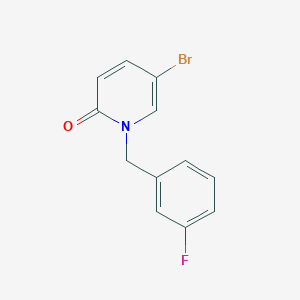
![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2700945.png)

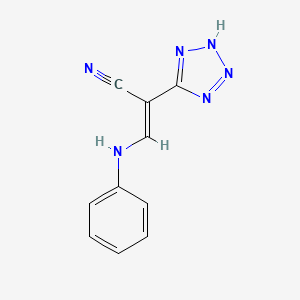
![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoic acid](/img/structure/B2700952.png)
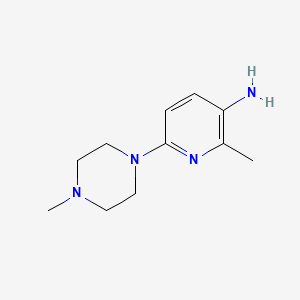
![N-(1-cyano-1-cyclopropylethyl)-2-({2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide](/img/structure/B2700956.png)
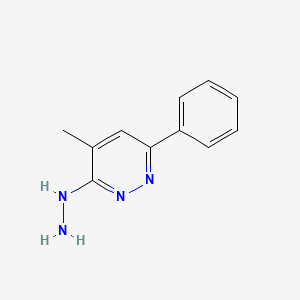

![3-Chloro-2-[5-(1-chloroethyl)-3-isoxazolyl]-5-(trifluoromethyl)pyridine](/img/structure/B2700960.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)acrylamide](/img/structure/B2700962.png)

